Lipophilicity Differentiation: 3-Methylisoquinoline-5,8-dione vs. Unsubstituted Isoquinoline-5,8-dione Parent Scaffold
3-Methylisoquinoline-5,8-dione exhibits a computed XLogP3 of 0.8, which is approximately 0.22 log units lower than the unsubstituted isoquinoline-5,8-dione parent scaffold (LogP ≈ 1.02) [1]. The presence of the C-3 methyl group introduces steric bulk absent in the parent while paradoxically reducing overall lipophilicity due to its placement on the electron-deficient pyridine ring, where the methyl inductive effect increases heterocyclic nitrogen basicity and water solubility . Both compounds share an identical topological polar surface area of approximately 47 Ų, meaning passive membrane permeability differences between them are driven predominantly by the 0.22-unit LogP differential rather than hydrogen-bonding capacity [1].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 (computed, PubChem 2021) |
| Comparator Or Baseline | Isoquinoline-5,8-dione (CAS 50-46-4): LogP ≈ 1.02 |
| Quantified Difference | ΔLogP ≈ −0.22 (target compound is less lipophilic) |
| Conditions | Computed partition coefficients; XLogP3 for target (PubChem), LogP for comparator (Molbase) |
Why This Matters
The 0.22-unit lower LogP differentiates the compound's solubility and passive permeation profile from the unsubstituted parent, directly impacting formulation solvent selection (DMSO vs. aqueous buffer compatibility) and in vitro assay design where lipophilicity-driven non-specific binding is a concern.
- [1] PubChem. 3-Methylisoquinoline-5,8-dione (CID 265508): Computed Properties including XLogP3 = 0.8, TPSA = 47 Ų. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylisoquinoline-5_8-dione View Source
